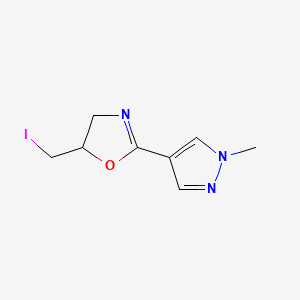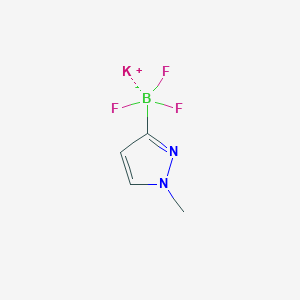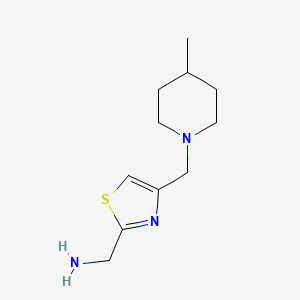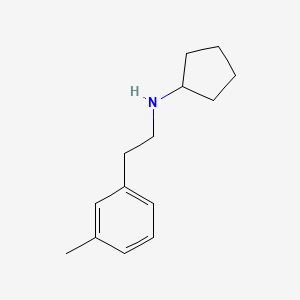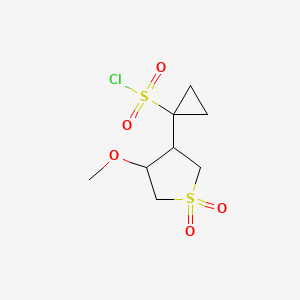
1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a thiolane ring with a methoxy substituent. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the thiolane ring, followed by the introduction of the methoxy group. The cyclopropane ring is then formed through a cyclopropanation reaction. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides.
Applications De Recherche Scientifique
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophiles, making it a valuable tool in chemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the electron-donating effects of the methoxy group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Similar in structure but contains a carbamoyl chloride group instead of a sulfonyl chloride group.
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Contains a methoxy group and a thiolane ring but differs in the functional groups attached to the thiolane ring.
Uniqueness
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, sulfonyl chloride group, and methoxy-substituted thiolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H13ClO5S2 |
|---|---|
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
1-(4-methoxy-1,1-dioxothiolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO5S2/c1-14-7-5-15(10,11)4-6(7)8(2-3-8)16(9,12)13/h6-7H,2-5H2,1H3 |
Clé InChI |
MEHILPYVKQRCNT-UHFFFAOYSA-N |
SMILES canonique |
COC1CS(=O)(=O)CC1C2(CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
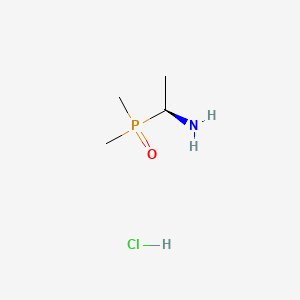
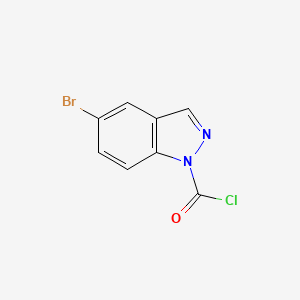
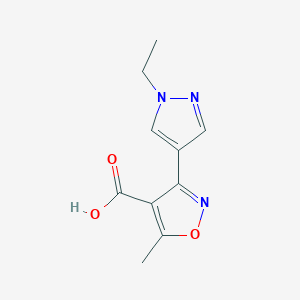
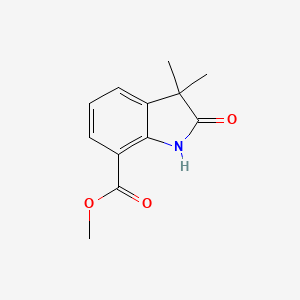
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
